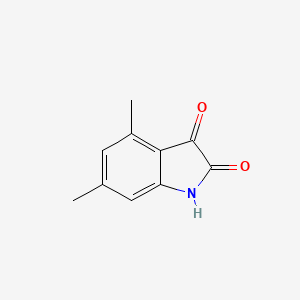

4,6-dimethyl-1H-indole-2,3-dione

概要

説明

4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction .

化学反応の分析

Types of Reactions: 4,6-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxindoles.

Reduction: Formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Oxindoles.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indoles.

科学的研究の応用

4,6-Dimethyl-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4,6-dimethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

類似化合物との比較

- 4,6-Difluoro-1H-indole-2,3-dione

- 4,6-Dimethyl-1H-indole-2,3-dione

- Isatin and its derivatives

Comparison: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications .

生物活性

4,6-Dimethyl-1H-indole-2,3-dione, also known as a derivative of indole, exhibits a broad spectrum of biological activities that make it a subject of extensive research in pharmacology and medicinal chemistry. This compound is recognized for its potential therapeutic applications due to its diverse mechanisms of action and interaction with various biological targets.

Overview of Biological Activities

This compound is associated with several biological activities including:

- Antimicrobial : Exhibits activity against various pathogens.

- Anticancer : Demonstrates potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Modulates inflammatory pathways.

- Antioxidant : Protects cells from oxidative stress.

- Antidiabetic : Influences metabolic pathways related to glucose metabolism.

These activities stem from the compound's ability to interact with multiple cellular targets and pathways.

Target Interactions

The compound interacts with various receptors and enzymes, influencing several biochemical pathways. Key mechanisms include:

- Binding Affinity : this compound binds with high affinity to receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : It has been shown to inhibit aldehyde dehydrogenases (ALDH), which are crucial in metabolic pathways related to cancer .

Biochemical Pathways

The compound is known to affect several biochemical pathways:

| Pathway | Effect |

|---|---|

| Inflammation | Reduces pro-inflammatory cytokines |

| Cancer | Induces apoptosis in cancer cells |

| Antioxidant Defense | Enhances cellular antioxidant capacity |

| Metabolism | Modulates glucose and lipid metabolism |

Cellular Effects

The biological effects of this compound on different cell types include:

- Cell Proliferation : Inhibits the growth of various cancer cell lines.

- Apoptosis Induction : Triggers programmed cell death in tumor cells.

- Gene Expression Modulation : Alters the expression of genes involved in inflammation and cell cycle regulation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity :

-

Antimicrobial Properties :

- Research indicated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- In vitro studies showed that this compound reduced the production of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.

Comparative Analysis

When compared to other indole derivatives, this compound exhibits unique properties due to its specific methyl substitutions at positions 4 and 6. This structural feature influences its reactivity and biological profile:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl groups at positions 4 and 6 | Anticancer, antimicrobial |

| Isatin | Carbonyl group at position 2 and 3 | Anticancer, antibacterial |

| Indirubin | Additional fused rings | Potent anticancer properties |

特性

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。